molecular formula C14H16O6 B1242078 Xestodecalactone B

Xestodecalactone B

Cat. No.: B1242078
M. Wt: 280.27 g/mol
InChI Key: OESLECARYLNMSC-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestodecalactone B is a natural product found in Neopetrosia chaliniformis and Penicillium montanense with data available.

Scientific Research Applications

Synthesis and Configuration Determination

  • Asymmetric Total Syntheses and Configuration Determination : The first efficient asymmetric total syntheses of xestodecalactone B have been achieved, utilizing Evans oxazolidinone-mediated syn-aldol condensations and intramolecular acylation. This process not only synthesized this compound but also determined its absolute configuration, which is crucial in understanding its molecular structure and potential applications (Liang et al., 2007).

Biological Activity

  • Bioactivity Analysis : this compound, as part of a group of novel decalactone metabolites isolated from fungi, has been subjected to various biological activity tests. These tests include evaluations against a panel of human protein kinases, where certain decalactones have shown inhibitory effects, suggesting potential pharmacological applications (Ebrahim et al., 2012).

Fungal Metabolite Analysis

  • Identification as Fungal Metabolite : this compound has been identified as a metabolite of a sponge-derived fungus. Its structure was elucidated using various spectroscopic methods, contributing to the understanding of fungal biochemistry and the potential discovery of new bioactive compounds (Edrada et al., 2002).

Properties

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

(4R,6S)-6,9,11-trihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione

InChI

InChI=1S/C14H16O6/c1-7-2-9(15)5-11(17)14-8(4-13(19)20-7)3-10(16)6-12(14)18/h3,6-7,9,15-16,18H,2,4-5H2,1H3/t7-,9+/m1/s1

InChI Key

OESLECARYLNMSC-APPZFPTMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O

Canonical SMILES

CC1CC(CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O)O

Synonyms

xestodecalactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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